molecular formula C11H15N3O2 B13427203 (Z)-N'-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide

Cat. No.: B13427203
M. Wt: 221.26 g/mol
InChI Key: NMGMFEXJYYSIQF-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-(hydroxymethyl)indoline with N-hydroxyacetimidamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, typically at room temperature, to ensure the formation of the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions .

Major Products Formed

The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted indoline derivatives. These products can further undergo additional reactions to form more complex molecules with potential biological activities .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential neuroprotective effects. It has shown significant protective effects against oxidative stress-induced cell death in neuronal cells, making it a promising candidate for the treatment of neurodegenerative diseases .

Medicine

In medicine, (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide has been investigated for its potential anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. In neuroprotection, it exerts its effects by modulating oxidative stress pathways and enhancing cell survival mechanisms. In cancer treatment, it induces apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide include other indoline derivatives, such as:

Uniqueness

Its hydroxyl and imidamide groups provide additional sites for chemical modification, making it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N'-hydroxy-2-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide

InChI

InChI=1S/C11H15N3O2/c12-11(13-16)6-14-5-4-9-8(7-15)2-1-3-10(9)14/h1-3,15-16H,4-7H2,(H2,12,13)

InChI Key

NMGMFEXJYYSIQF-UHFFFAOYSA-N

Isomeric SMILES

C1CN(C2=CC=CC(=C21)CO)C/C(=N/O)/N

Canonical SMILES

C1CN(C2=CC=CC(=C21)CO)CC(=NO)N

Origin of Product

United States

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